molecular formula C50H67N11O11S2 B10772292 Fcywxtxt

Fcywxtxt

Cat. No.: B10772292
M. Wt: 1062.3 g/mol
InChI Key: PZWWYAHWHHNCHO-LOZGCWDUSA-N
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Description

Fcywxtxt is a potent and selective antagonist of the mu opioid receptor. It is known for its high affinity and selectivity towards the mu opioid receptor, making it a valuable tool in scientific research, particularly in the study of opioid receptors and their physiological and pharmacological roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fcywxtxt involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between specific amino acids. The synthesis typically starts with the preparation of the linear peptide chain, followed by cyclization and formation of the disulfide bridge. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for the linear peptide chain assembly, followed by cyclization and purification steps. High-performance liquid chromatography is commonly used for purification to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Fcywxtxt undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The amino acid residues in this compound can undergo substitution reactions, particularly at the side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are used as reducing agents.

    Substitution: Various reagents can be used depending on the specific substitution desired, such as alkylating agents or acylating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of this compound.

    Reduction: Free thiol forms of this compound.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Fcywxtxt is widely used in scientific research due to its high selectivity and potency as a mu opioid receptor antagonist. Its applications include:

    Chemistry: Studying the structure-activity relationships of opioid receptors.

    Biology: Investigating the physiological roles of mu opioid receptors in various biological systems.

    Medicine: Exploring potential therapeutic applications in pain management and addiction treatment.

    Industry: Developing new drugs targeting the mu opioid receptor.

Mechanism of Action

Fcywxtxt exerts its effects by binding to the mu opioid receptor and blocking its activation. This prevents the receptor from interacting with endogenous or exogenous agonists, thereby inhibiting the downstream signaling pathways. The molecular targets include the mu opioid receptor, and the pathways involved are primarily related to pain modulation and reward mechanisms.

Comparison with Similar Compounds

Fcywxtxt is unique due to its high selectivity and potency for the mu opioid receptor. Similar compounds include:

    CTOP: Another mu opioid receptor antagonist with a similar peptide structure.

    Naloxone: A non-peptide mu opioid receptor antagonist used clinically to reverse opioid overdose.

    Naltrexone: A long-acting mu opioid receptor antagonist used in the treatment of opioid and alcohol dependence.

This compound stands out due to its peptide nature and the presence of a disulfide bridge, which contributes to its high selectivity and stability.

Properties

Molecular Formula

C50H67N11O11S2

Molecular Weight

1062.3 g/mol

IUPAC Name

(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1

InChI Key

PZWWYAHWHHNCHO-LOZGCWDUSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

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